

# Application Notes and Protocols for the Etherification of 4-Bromo-3-methylphenol

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## Compound of Interest

Compound Name: **4-Bromo-3-methylphenol**

Cat. No.: **B031395**

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These application notes provide detailed protocols for the etherification of **4-bromo-3-methylphenol**, a versatile intermediate in organic synthesis. The following sections outline common methodologies, specific experimental procedures, and comparative data to guide researchers in the synthesis of various 4-bromo-3-methylphenyl ethers, which are valuable building blocks in the development of pharmaceuticals and other fine chemicals.

## Introduction

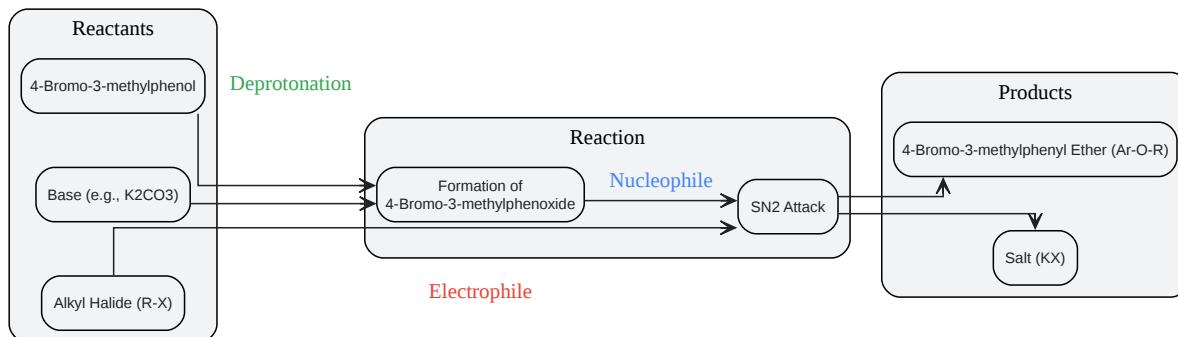
**4-Bromo-3-methylphenol** is a key starting material in the synthesis of a wide range of more complex molecules.<sup>[1]</sup> Its phenolic hydroxyl group offers a reactive site for etherification, a fundamental transformation in organic chemistry. The resulting aryl ethers are prevalent motifs in many biologically active compounds and functional materials. The most common and reliable method for the synthesis of these ethers is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a leaving group from an alkyl halide or other electrophile.

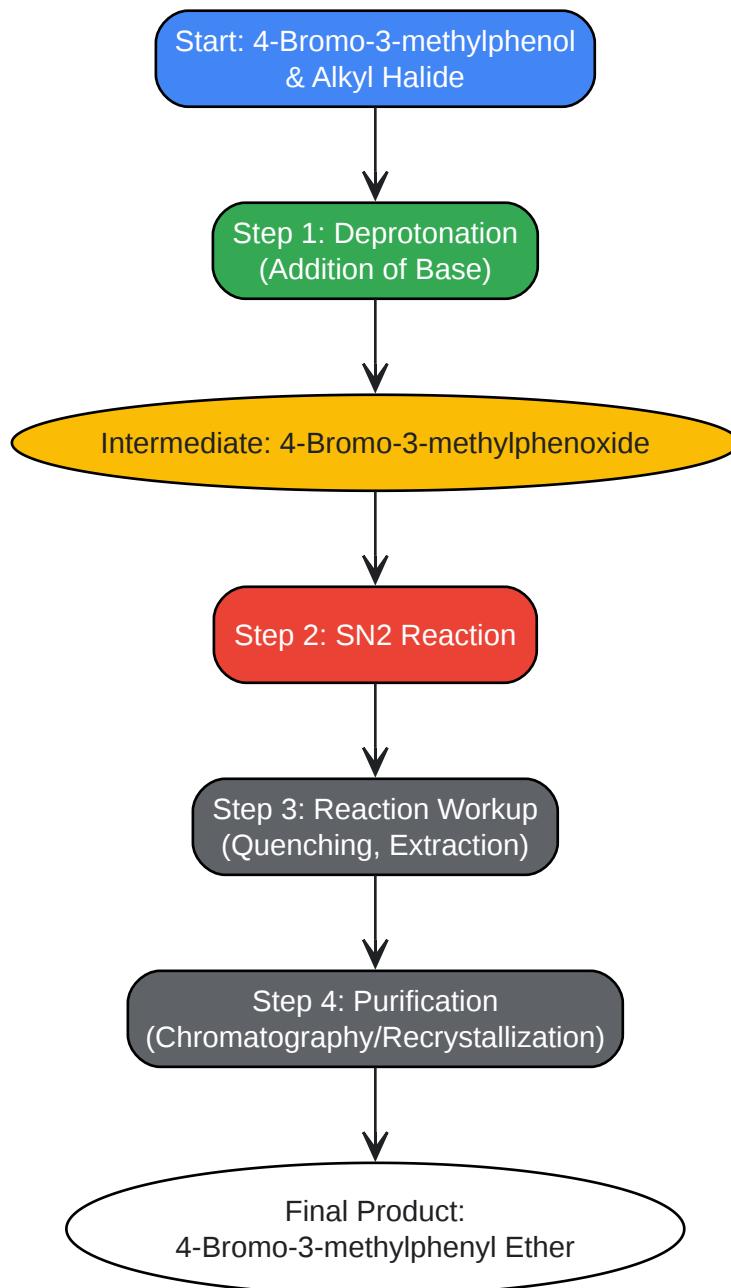
## Core Etherification Methodologies

The etherification of **4-bromo-3-methylphenol** is typically achieved via the Williamson ether synthesis. This method involves two key steps:

- Deprotonation: The weakly acidic phenolic proton is removed by a base to form the more nucleophilic phenoxide anion. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>). The choice of base can be critical and is often dependent on the reactivity of the alkylating agent and the desired reaction conditions.
- Nucleophilic Substitution: The resulting 4-bromo-3-methylphenoxide attacks an electrophilic carbon atom, typically an alkyl halide, displacing a leaving group (e.g., Br, I, OTs) to form the desired ether.

A general schematic for the Williamson ether synthesis is presented below.





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## References

- 1. nbino.com [nbino.com]
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